Cas no 2138071-70-0 (3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine)

3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine is a cyclohexylamine derivative featuring a cyclopentylmethyl substituent at the 3-position and a methyl group at the 4-position. This structurally unique amine exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active compounds or specialty chemicals. The cyclopentylmethyl moiety may enhance lipophilicity, influencing binding affinity or metabolic stability in drug design applications. The steric and electronic properties imparted by the substituents could also be leveraged in asymmetric synthesis or catalyst development. Careful handling is recommended due to the reactive amine functionality. Further characterization of its physicochemical properties would be necessary for targeted applications.
3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine structure
2138071-70-0 structure
Product name:3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine
CAS No:2138071-70-0
MF:C13H25N
MW:195.344303846359
CID:6107838
PubChem ID:165497410

3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
    • EN300-1157799
    • 2138071-70-0
    • 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine
    • Inchi: 1S/C13H25N/c1-10-6-7-13(14)9-12(10)8-11-4-2-3-5-11/h10-13H,2-9,14H2,1H3
    • InChI Key: QMVTYHAIKKJUJD-UHFFFAOYSA-N
    • SMILES: NC1CCC(C)C(C1)CC1CCCC1

Computed Properties

  • Exact Mass: 195.198699802g/mol
  • Monoisotopic Mass: 195.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26Ų

3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1157799-0.05g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
0.05g
$1129.0 2023-06-09
Enamine
EN300-1157799-10.0g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
10g
$5774.0 2023-06-09
Enamine
EN300-1157799-1.0g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
1g
$1343.0 2023-06-09
Enamine
EN300-1157799-0.25g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
0.25g
$1235.0 2023-06-09
Enamine
EN300-1157799-0.1g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
0.1g
$1183.0 2023-06-09
Enamine
EN300-1157799-5.0g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
5g
$3894.0 2023-06-09
Enamine
EN300-1157799-0.5g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
0.5g
$1289.0 2023-06-09
Enamine
EN300-1157799-2.5g
3-(cyclopentylmethyl)-4-methylcyclohexan-1-amine
2138071-70-0
2.5g
$2631.0 2023-06-09

Additional information on 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine

3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine: A Comprehensive Overview

3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine (CAS No. 2138071-70-0) is a complex organic compound with a unique structure that combines a cyclopentylmethyl group and a methyl-substituted cyclohexane ring. This compound has garnered attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications and intriguing chemical properties. Recent studies have highlighted its role in drug development, particularly in the design of bioactive molecules with enhanced pharmacokinetic profiles.

The molecular structure of 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine is characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an amino group at the 1-position. The cyclopentylmethyl group attached to the 3-position introduces steric hindrance and enhances the compound's lipophilicity, which is crucial for its interaction with biological systems. This structural feature also contributes to its stability under various chemical conditions, making it a valuable intermediate in organic synthesis.

Recent research has focused on the synthesis and characterization of 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine, particularly its application as a building block in medicinal chemistry. For instance, studies have demonstrated its utility in constructing bioisosteres, which are molecules that share similar physical properties but differ structurally. This approach has been instrumental in optimizing drug candidates for diseases such as cancer and neurodegenerative disorders.

In addition to its role in drug discovery, 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine has been explored for its potential in materials science. Its unique combination of steric bulk and amine functionality makes it a promising candidate for polymer synthesis and catalysis. Researchers have investigated its use as a ligand in transition metal-catalyzed reactions, where it exhibits high catalytic efficiency due to its ability to stabilize metal centers.

The synthesis of 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine typically involves multi-step processes that combine traditional organic reactions with modern catalytic techniques. For example, recent advancements in asymmetric synthesis have enabled the enantioselective construction of this compound, which is critical for producing chiral drugs with high enantiomeric purity.

Furthermore, computational studies have provided insights into the electronic properties and reactivity of 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine. These studies have revealed that the compound's amino group plays a pivotal role in determining its reactivity towards electrophiles and nucleophiles. This understanding has facilitated the design of novel synthetic routes and reaction conditions.

In conclusion, 3-(Cyclopentylmethyl)-4-methylcyclohexan-1-amine (CAS No. 2138071-70-0) is a versatile compound with significant potential in various scientific domains. Its unique structure, combined with recent advances in synthesis and application, positions it as an important molecule for future research and development.

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